molecular formula C10H8Cl4 B14623757 1,2,4,5-Tetrachloro-3-(cyclopenten-1-yl)cyclopenta-1,3-diene CAS No. 54624-30-5

1,2,4,5-Tetrachloro-3-(cyclopenten-1-yl)cyclopenta-1,3-diene

Cat. No.: B14623757
CAS No.: 54624-30-5
M. Wt: 270.0 g/mol
InChI Key: NPUDAPZQDAYYDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4,5-Tetrachloro-3-(cyclopenten-1-yl)cyclopenta-1,3-diene is an organochlorine compound that features a cyclopentadiene ring substituted with four chlorine atoms and a cyclopentenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5-Tetrachloro-3-(cyclopenten-1-yl)cyclopenta-1,3-diene can be achieved through several methods. One common approach involves the chlorination of cyclopentadiene derivatives. The reaction typically requires the use of chlorine gas under controlled conditions to ensure selective chlorination at the desired positions on the cyclopentadiene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where cyclopentadiene is reacted with chlorine in the presence of a catalyst to achieve high yields. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency and selectivity of the chlorination process .

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetrachloro-3-(cyclopenten-1-yl)cyclopenta-1,3-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized cyclopentadiene derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

1,2,4,5-Tetrachloro-3-(cyclopenten-1-yl)cyclopenta-1,3-diene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetrachloro-3-(cyclopenten-1-yl)cyclopenta-1,3-diene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4,5-Tetrachloro-3-(cyclopenten-1-yl)cyclopenta-1,3-diene is unique due to its specific substitution pattern and the presence of both chlorine atoms and a cyclopentenyl group.

Properties

CAS No.

54624-30-5

Molecular Formula

C10H8Cl4

Molecular Weight

270.0 g/mol

IUPAC Name

1,2,4,5-tetrachloro-3-(cyclopenten-1-yl)cyclopenta-1,3-diene

InChI

InChI=1S/C10H8Cl4/c11-7-6(5-3-1-2-4-5)8(12)10(14)9(7)13/h3,9H,1-2,4H2

InChI Key

NPUDAPZQDAYYDU-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)C2=C(C(C(=C2Cl)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.